molecular formula C8H16OS B14597945 2-tert-Butyl-1,3-oxathiane CAS No. 58808-28-9

2-tert-Butyl-1,3-oxathiane

Cat. No.: B14597945
CAS No.: 58808-28-9
M. Wt: 160.28 g/mol
InChI Key: TVZNXERZKZRXPJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-oxathiane is an organic compound that belongs to the class of oxathianes. Oxathianes are heterocyclic compounds containing both oxygen and sulfur atoms within a six-membered ring. The tert-butyl group attached to the second carbon atom of the ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,3-oxathiane typically involves the reaction of tert-butyl alcohol with sulfur and oxygen-containing reagents. One common method includes the use of tert-butyl alcohol and a sulfur source under controlled conditions to form the oxathiane ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3-oxathiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-1,3-oxathiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-oxathiane involves its interaction with molecular targets and pathways within a chemical or biological system. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The oxathiane ring can undergo various transformations, leading to the formation of different products that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-1,3-oxathiane is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. The tert-butyl group provides steric hindrance, which can influence its reactivity and stability compared to other similar compounds.

Properties

CAS No.

58808-28-9

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

2-tert-butyl-1,3-oxathiane

InChI

InChI=1S/C8H16OS/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3

InChI Key

TVZNXERZKZRXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1OCCCS1

Origin of Product

United States

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